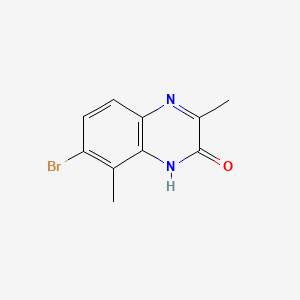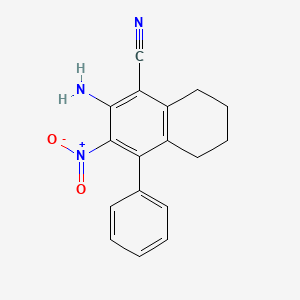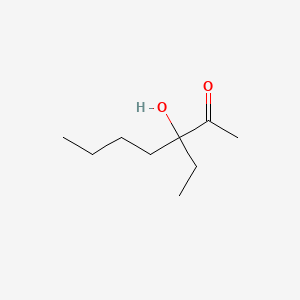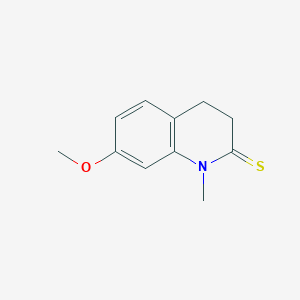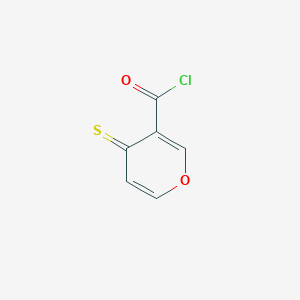
4-Sulfanylidene-4H-pyran-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Pyran-3-carbonyl chloride, 4-thioxo- is a chemical compound with the molecular formula C6H3ClO2S It is a derivative of pyran, a six-membered oxygen-containing heterocycle, and features a carbonyl chloride and a thioxo group at specific positions on the pyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-3-carbonyl chloride, 4-thioxo- can be achieved through multicomponent reactions involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds. One-pot condensation reactions are commonly employed, utilizing catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts . For example, the condensation of substituted benzaldehydes with ethyl acetoacetate or methyl acetoacetate and malononitrile in ethanol is a typical synthetic route .
Industrial Production Methods
the principles of green chemistry, such as atom economy, short reaction times, and low-cost reaction conditions, are likely to be applied in large-scale synthesis .
化学反应分析
Types of Reactions
4H-Pyran-3-carbonyl chloride, 4-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, and thiols are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, esters, and amides .
科学研究应用
4H-Pyran-3-carbonyl chloride, 4-thioxo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用机制
The mechanism of action of 4H-Pyran-3-carbonyl chloride, 4-thioxo- involves its interaction with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The carbonyl chloride group can also react with nucleophiles in biological systems, affecting cellular pathways .
相似化合物的比较
Similar Compounds
4H-Pyran-3-carbonyl chloride, 4-oxo-: Similar structure but with an oxo group instead of a thioxo group.
4H-Thiopyran-3-carbonyl chloride, 4-oxo-: Contains a sulfur atom in the ring and an oxo group.
4H-Pyran-3-carboxylic acid, 4-thioxo-: Similar structure but with a carboxylic acid group instead of a carbonyl chloride
Uniqueness
4H-Pyran-3-carbonyl chloride, 4-thioxo- is unique due to the presence of both a carbonyl chloride and a thioxo group, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets .
属性
CAS 编号 |
61611-81-2 |
|---|---|
分子式 |
C6H3ClO2S |
分子量 |
174.61 g/mol |
IUPAC 名称 |
4-sulfanylidenepyran-3-carbonyl chloride |
InChI |
InChI=1S/C6H3ClO2S/c7-6(8)4-3-9-2-1-5(4)10/h1-3H |
InChI 键 |
WVTGXGXFRJRHEM-UHFFFAOYSA-N |
规范 SMILES |
C1=COC=C(C1=S)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



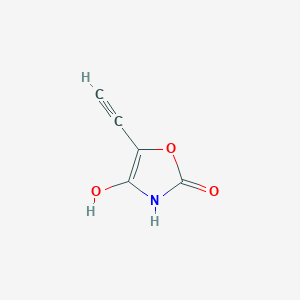
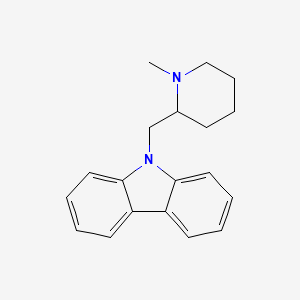

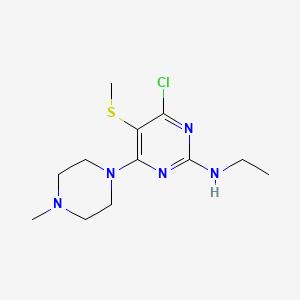
![2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13945784.png)
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)


